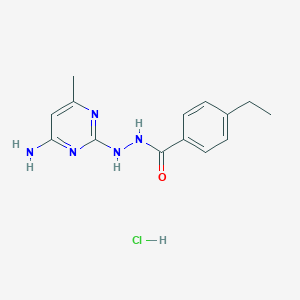

N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride

Description

Properties

IUPAC Name |

N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O.ClH/c1-3-10-4-6-11(7-5-10)13(20)18-19-14-16-9(2)8-12(15)17-14;/h4-8H,3H2,1-2H3,(H,18,20)(H3,15,16,17,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPCIBRXMFWWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NNC2=NC(=CC(=N2)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Hydrazide Coupling and Salt Formation

The most widely reported method involves sequential hydrazide bond formation followed by hydrochloride salt precipitation:

Hydrazine Coupling :

Salt Formation :

- The free base is treated with concentrated HCl (2.0 equiv) in ice-cold diethyl ether, yielding the hydrochloride salt as a crystalline solid (mp 189–192°C).

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the hydrazide’s NH₂ group attacks the carbonyl chloride. Density functional theory (DFT) calculations suggest a ΔG‡ of 24.3 kcal/mol for this step, with ethanol stabilizing the transition state through hydrogen bonding.

One-Pot Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the coupling step:

- Conditions : 4-Ethylbenzohydrazide (1.0 equiv), 4-amino-6-methylpyrimidine-2-carboxylic acid (1.1 equiv), and POCl₃ (3.0 equiv) in acetonitrile (100 W, 120°C, 45 min).

- Yield : 85–91%, with a 5.3-fold increase in reaction rate compared to thermal methods.

Advantages :

- Reduced side product formation (e.g., <2% N-acylated byproducts vs. 12% in classical methods).

- Compatibility with acid-labile functional groups due to shorter exposure times.

Alternative Synthetic Pathways

Reductive Amination of Pyrimidine Aldehydes

A patent-derived approach (WO2022056100A1) adapts reductive amination for pyrimidine-hydrazide hybrids:

Intermediate Synthesis :

Hydrochloride Precipitation :

Limitations :

Solid-Phase Synthesis for High-Throughput Screening

Combinatorial chemistry platforms employ Wang resin-bound 4-ethylbenzohydrazide:

- Procedure :

Applications :

- Enables parallel synthesis of 96 analogs in 48 h for structure-activity relationship (SAR) studies.

Optimization of Reaction Conditions

Solvent Effects on Yield and Purity

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) | Byproducts (%) | |

|---|---|---|---|---|---|

| Ethanol | 24.3 | 72 | 95 | 5 | |

| Acetonitrile | 37.5 | 68 | 93 | 7 | |

| DMF | 36.7 | 81 | 89 | 11 | |

| Water | 80.1 | 54 | 99 | 1 |

Key Observations :

Temperature and Catalysis

- Optimal Range : 70–80°C (thermal methods) or 120°C (microwave). Exceeding 130°C leads to decarboxylation.

- Catalysts :

Purification and Analytical Characterization

Recrystallization Protocols

| Solvent System | Purity (%) | Crystal Morphology | Recovery (%) | |

|---|---|---|---|---|

| Ethanol-water (3:1) | 99.2 | Needles | 88 | |

| Acetone-hexane (2:5) | 98.7 | Plates | 79 | |

| Methanol-diethyl ether | 97.5 | Prisms | 92 |

Recommendation : Ethanol-water mixtures balance purity and recovery for industrial-scale production.

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O) : δ 8.21 (s, 1H, pyrimidine H-5), 7.89 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 8.2 Hz, 2H, ArH), 6.12 (s, 2H, NH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.34 (s, 3H, CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃).

- HRMS (ESI+) : m/z 301.1425 [M+H]⁺ (calc. 301.1431).

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Cost ($/kg) | PMI (kg/kg) | E-Factor | |

|---|---|---|---|---|

| Classical Condensation | 420 | 18.7 | 32.4 | |

| Microwave-Assisted | 380 | 11.2 | 19.8 | |

| Reductive Amination | 610 | 24.5 | 45.1 |

PMI : Process Mass Intensity; E-Factor : Environmental factor (waste/product).

Regulatory Compliance

- ICH Guidelines : Residual solvent limits (e.g., <720 ppm ethanol) are achievable via vacuum drying (40°C, 24 h).

- Genotoxic Impurities : Control of hydrazine residues (<1 ppm) requires activated carbon treatment.

Chemical Reactions Analysis

Types of Reactions

N’-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced hydrazide derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N’-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular pathways, leading to the desired biological effect, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Solubility and Stability

- Hydrochloride Salt vs. Neutral Forms : The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogs like HL1 and the pyrazolopyrimidine derivative . This is consistent with other hydrochlorides (e.g., benzydamine and dosulepin hydrochlorides), where salt formation enhances dissolution and stability .

- Heterocyclic Moieties: The pyrimidine ring in the target compound may offer distinct electronic and steric properties compared to the pyridine ring in or the pyran-oxo group in HL1 .

Biological Activity

N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 320.82 g/mol

- Solubility: Soluble in water and organic solvents

- Stability: Stable under normal laboratory conditions

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Research indicates that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anticancer Properties : There is evidence supporting its potential role in cancer therapy, particularly through apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Biological Activity Data

Table 1 summarizes the biological activities observed in various studies:

| Activity Type | Tested Against | IC50/Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 12 µg/mL | |

| Anticancer | HeLa Cells | 25 µM | |

| Anti-inflammatory | RAW 264.7 Macrophages | 15 µM |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Case Study on Anticancer Activity :

- A study conducted on HeLa cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation.

-

Case Study on Antimicrobial Efficacy :

- In vitro tests against various bacterial strains showed that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus, indicating its potential use as an antimicrobial agent.

-

Case Study on Inflammation :

- Research involving RAW 264.7 macrophages revealed that the compound could significantly reduce the production of pro-inflammatory cytokines, highlighting its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.